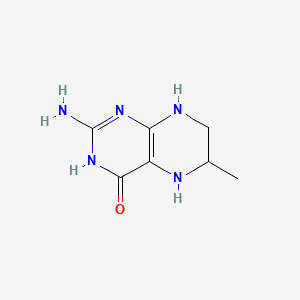

6-Methyltetrahydropterin

描述

Context within Pterin (B48896) Cofactor Biology

Pterin cofactors are essential molecules that participate in a range of metabolic pathways. The most well-known of these is tetrahydrobiopterin (B1682763) (BH4), which is indispensable for the catalytic activity of several crucial enzymes. ontosight.aiacs.org These enzymes include phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin. ontosight.aiplos.org BH4 is also a critical cofactor for nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide, a key signaling molecule in the cardiovascular and nervous systems. ontosight.aiahajournals.org

The core function of these tetrahydropterin (B86495) cofactors is to donate electrons during the hydroxylation reactions catalyzed by these enzymes. ontosight.ainih.gov Following the reaction, the resulting oxidized pterin must be regenerated to its active tetrahydro form to participate in subsequent catalytic cycles. ontosight.ai This regeneration is typically carried out by the enzyme dihydropteridine reductase. ontosight.ai

Role as a Synthetic Analog in Biochemical Research

6-Methyltetrahydropterin serves as a powerful substitute for the natural cofactor BH4 in laboratory settings. nih.gov Its chemical structure is closely related to BH4, featuring a pteridine (B1203161) ring system, but with a methyl group at the 6-position instead of the dihydroxypropyl side chain found in BH4. ontosight.aiacs.org This structural difference, while seemingly minor, imparts distinct characteristics to 6-MPH4 that make it a valuable research tool.

One of the key advantages of using 6-MPH4 is its stability compared to BH4. plos.org This stability allows for more controlled and reproducible experimental conditions when studying enzyme kinetics and mechanisms. Researchers utilize 6-MPH4 to investigate the cofactor requirements and specificity of various enzymes. plos.orgresearchgate.net For instance, studies have shown that while 6-MPH4 can effectively support the catalytic activity of enzymes like phenylalanine hydroxylase, it does not induce the same regulatory effects as the natural cofactor, BH4. acs.orgresearchgate.net This distinction allows scientists to dissect the dual roles of BH4 as both a catalytic cofactor and a regulatory molecule. researchgate.net

Research Applications in Enzyme Systems:

Aromatic Amino Acid Hydroxylases: 6-MPH4 is widely used to study the family of aromatic amino acid hydroxylases. plos.orgacs.org Research on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, has employed 6-MPH4 to understand its cofactor dependency. ontosight.ainih.gov Studies have demonstrated that 6-MPH4 can potentiate dopamine metabolism under certain conditions. nih.gov In studies of phenylalanine hydroxylase, comparing the binding affinities and thermodynamic profiles of BH4 and 6-MPH4 has provided insights into the molecular basis of cofactor recognition and enzyme regulation. acs.org Research has shown that BH4 binds to phenylalanine hydroxylase with a significantly higher affinity than 6-MPH4. acs.org

Nitric Oxide Synthases (NOS): The function of NOS is critically dependent on a pterin cofactor. ahajournals.orgresearchgate.net 6-MPH4 has been instrumental in elucidating the role of the cofactor in the production of nitric oxide. sigmaaldrich.comnih.gov Experiments using 6-MPH4 have helped to demonstrate that in the absence of sufficient natural cofactor, NOS can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of nitric oxide. ahajournals.orgnih.gov By supplying 6-MPH4, researchers can restore the normal function of the enzyme, highlighting the essential role of the pterin cofactor in maintaining coupled NOS activity. ahajournals.orgnih.gov

Investigating Reaction Mechanisms: The use of 6-MPH4 has been crucial in probing the detailed chemical mechanisms of hydroxylation reactions. nih.gov For example, it has been used to study the formation of intermediates during the catalytic cycle of phenylalanine hydroxylase. pnas.org These studies have helped to confirm the formation of a 4a-carbinolamine intermediate and have provided evidence for the electrophilic nature of the hydroxylation reaction. nih.govpnas.org

Table 1: Comparison of Natural Cofactor and Synthetic Analog

| Feature | Tetrahydrobiopterin (BH4) | This compound (6-MPH4) |

|---|---|---|

| Role | Natural enzymatic cofactor and regulatory molecule ontosight.airesearchgate.net | Synthetic analog for biochemical research nih.gov |

| Key Structural Difference | Dihydroxypropyl side chain at C6 acs.org | Methyl group at C6 acs.org |

| Binding Affinity to PAH | Higher affinity (Kd = 0.75 ± 0.18 μM) acs.org | Lower affinity (Kd = 16.5 ± 2.7 μM) acs.org |

| Regulatory Effect on PAH | Induces negative regulation acs.orgresearchgate.net | Does not induce regulation acs.orgresearchgate.net |

| Primary Use in Research | Studying physiological enzyme function and regulation researchgate.net | Probing enzyme mechanisms, kinetics, and cofactor specificity nih.govplos.orgsigmaaldrich.com |

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| 6-Methylisoxanthopterin | nih.gov |

| This compound | ontosight.ai |

| 7-methylpterin | pnas.org |

| Biolumazine | nih.gov |

| Dihydropteridine | ontosight.ai |

| Dopamine | ontosight.ai |

| L-DOPA | plos.org |

| Nitric Oxide | ahajournals.org |

| Phenylalanine | plos.org |

| Serotonin | ontosight.ai |

| Tetrahydrobiopterin | ontosight.ai |

| Tyrosine | ontosight.ai |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

942-41-6 |

|---|---|

分子式 |

C7H11N5O |

分子量 |

181.20 g/mol |

IUPAC 名称 |

2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |

InChI |

InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12,13) |

InChI 键 |

HWOZEJJVUCALGB-UHFFFAOYSA-N |

规范 SMILES |

CC1CNC2=C(N1)C(=O)NC(=N2)N |

物理描述 |

Solid |

产品来源 |

United States |

Enzymatic Functions and Catalytic Mechanisms

Aromatic Amino Acid Hydroxylases (AAAHs)

The AAAH family includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). nih.gov These enzymes catalyze the hydroxylation of their respective aromatic amino acid substrates by incorporating one atom of molecular oxygen into the aromatic ring, while the other oxygen atom is reduced to water. nih.gov This reaction requires a tetrahydropterin (B86495) cofactor, such as 6-MePH₄, to provide the necessary reducing equivalents. nih.gov

Phenylalanine hydroxylase is a key enzyme in the catabolism of phenylalanine, and its dysfunction leads to the genetic disorder phenylketonuria (PKU). pnas.org The use of 6-MePH₄ has been pivotal in understanding the catalytic cycle of PAH. liverpool.ac.uknih.gov While the natural cofactor, BH₄, is involved in both catalysis and regulation of PAH activity, synthetic analogs like 6-MePH₄ primarily participate in the catalytic process without inducing the same regulatory effects. nih.govtandfonline.compnas.org This distinction makes 6-MePH₄ an invaluable tool for isolating and studying the catalytic steps. nih.gov

The catalytic mechanism of PAH involves a series of electron transfers. The tetrahydropterin cofactor, such as 6-MePH₄, provides two electrons for the reductive cleavage of the O-O bond of molecular oxygen. nih.gov The reaction is proposed to proceed through the formation of an Fe(II)-peroxy-pterin intermediate. nih.gov This intermediate then undergoes heterolytic cleavage of the oxygen-oxygen bond to generate a highly reactive ferryl-oxo (Fe(IV)=O) species and a 4a-hydroxypterin adduct. researchgate.netacs.org The Fe(IV)=O intermediate is the species responsible for hydroxylating the aromatic ring of phenylalanine. researchgate.net

Kinetic studies, often employing 6-MePH₄, have been crucial in identifying and characterizing the transient intermediates formed during the PAH catalytic cycle. Rapid-quench techniques have allowed for the trapping and analysis of these short-lived species. acs.orgnih.govnih.gov

The oxidation of 6-MePH₄ during the hydroxylation of phenylalanine leads to the formation of a 4a-hydroxy-6-methyltetrahydropterin intermediate, also known as a 4a-carbinolamine. acs.orgnih.govdeepdyve.com This intermediate has been identified by its spectral properties. nih.govdeepdyve.com The rate of appearance of this 4a-hydroxypterin adduct is equal to the rate of tyrosine formation, confirming that its formation is a key step in the hydroxylation event. nih.govdeepdyve.com The 4a-hydroxypterin is unstable and subsequently dehydrates to form the quinonoid dihydropterin. nih.govpnas.org

Using rapid-quench Mössbauer spectroscopy with the enzyme-Fe(II)-phenylalanine-6-methyltetrahydropterin complex, researchers have detected the accumulation of a high-spin Fe(IV) intermediate at short reaction times (20–100 ms). acs.orgnih.govnih.gov The Mössbauer parameters of this intermediate are consistent with a high-spin Fe(IV) complex. acs.orgnih.govnih.gov Kinetic competence studies, which measure the rate of tyrosine formation under the same conditions, have established that this Fe(IV) intermediate is indeed the hydroxylating species in the catalytic cycle. acs.orgnih.govnih.gov

A minimal mechanism for the hydroxylation of phenylalanine by a bacterial PAH using 6-MePH₄ involves the reaction of the enzyme-substrate complex with oxygen to form the Fe(IV)=O intermediate with a rate constant of 19 mM⁻¹s⁻¹. acs.orgnih.gov This Fe(IV)=O intermediate then hydroxylates phenylalanine with a rate constant of 42 s⁻¹, followed by rate-limiting product release at 6 s⁻¹ (at 5°C). acs.orgnih.gov

Data Tables

Kinetic Parameters of Phenylalanine Hydroxylase with 6-Methyltetrahydropterin

| Enzyme Source | Substrate(s) | Kinetic Parameter | Value | Reference |

| Chromobacterium violaceum | Phenylalanine, 6-MePH₄, O₂ | Rate of Fe(IV)=O formation | 19 mM⁻¹s⁻¹ | acs.orgnih.gov |

| Chromobacterium violaceum | Phenylalanine, 6-MePH₄ | Rate of hydroxylation by Fe(IV)=O | 42 s⁻¹ | acs.orgnih.gov |

| Chromobacterium violaceum | Rate of product release | 6 s⁻¹ | acs.orgnih.gov | |

| PacX (a Phe3H) | L-Phe | Kₘ | 1.1 mM | nih.gov |

| PacX (a Phe3H) | 6-MePH₄ | Kₘ | 26 µM | nih.gov |

Mössbauer Parameters of the Fe(IV) Intermediate in Phenylalanine Hydroxylase

| Parameter | Value | Reference |

| Isomer Shift (δ) | 0.28 mm/s | acs.orgnih.gov |

| Quadrupole Splitting ( | ΔE₋ | ) |

Comparative Cofactor Efficacy and Affinity

Tyrosine Hydroxylase (TyrH)

This compound also functions as a cofactor for Tyrosine Hydroxylase (TyrH), the rate-limiting enzyme in the biosynthesis of catecholamines. nih.govscispace.com

Tyrosine Hydroxylase catalyzes the hydroxylation of L-tyrosine to form dihydroxyphenylalanine (DOPA). nih.govresearchgate.net This reaction requires a tetrahydropterin cofactor, and 6-MPH4 has been shown to effectively substitute for the natural cofactor in this role. nih.govnih.govjst.go.jp Studies using recombinant rat TyrH have established an ordered kinetic mechanism where the tetrahydropterin (such as 6-MPH4) binds first, followed by oxygen, and then tyrosine. nih.gov Chemical quench analyses have utilized 6-MPH4 to study the kinetics of DOPA formation during the first turnovers of the TyrH reaction, confirming its role as a functional cosubstrate in the catalytic cycle. scispace.com

For TyrH to be catalytically active, the non-heme iron atom at its active site must be in the ferrous (Fe2+) state. researchgate.netuib.no The enzyme as isolated often contains iron in the inactive ferric (Fe3+) form. nih.gov this compound can reduce this ferric iron to the active ferrous form, a crucial step for catalysis. nih.govnih.gov The reduction of ferric TyrH by 6-MPH4 consumes 0.5 nmol of the pterin (B48896) per nmol of enzyme-bound iron, yielding quinonoid 6-methyldihydropterin as the product. nih.govresearchgate.net

Kinetic studies using anaerobic stopped-flow spectroscopy have quantified the rate of this reduction. 6-MPH4 reduces the ferric enzyme with a second-order rate constant of 6.1 mM⁻¹ s⁻¹ and exhibits saturation kinetics. nih.govresearchgate.net This is more than twice as fast as the reduction by the natural cofactor, BH4, which follows a simple second-order mechanism with a rate constant of 2.8 mM⁻¹ s⁻¹. nih.govresearchgate.net This suggests that tetrahydropterins, including 6-MPH4, are likely physiological reductants for reactivating the enzyme. nih.govresearchgate.net

| Reductant | Rate Constant (mM⁻¹ s⁻¹) |

|---|---|

| This compound (6-MPH4) | 6.1 ± 0.1 |

| Tetrahydrobiopterin (B1682763) (BH4) | 2.8 ± 0.1 |

Tryptophan Hydroxylase (TrpH)

Tryptophan hydroxylase (TrpH) is the enzyme responsible for the initial and rate-limiting step in the biosynthesis of the neurotransmitter serotonin, catalyzing the hydroxylation of L-tryptophan to 5-hydroxytryptophan. nih.govnih.gov This reaction requires the presence of a tetrahydropterin cofactor, molecular oxygen, and a non-heme iron center within the enzyme. nih.govnih.gov this compound (6-MTP) can effectively serve as this pterin cofactor. nih.govnih.govdntb.gov.ua

The catalytic process involves the binding of all three substrates—tryptophan, the tetrahydropterin cofactor, and oxygen—to the enzyme before the chemical reaction can proceed. nih.govsemanticscholar.org In studies with rabbit TrpH, stoichiometric formation of the 4a-hydroxypterin intermediate was observed when using either L-tryptophan or phenylalanine as the amino acid substrate, with either tetrahydrobiopterin or 6-MTP as the cofactor. nih.gov Phenylalanine is also a known substrate for TrpH. nih.gov

In rat raphe slices, the addition of 0.2 mM 6-MTP resulted in a 1.5-fold increase in tryptophan hydroxylase activity. nih.govdntb.gov.ua

The kinetic mechanism of Tryptophan Hydroxylase (TrpH) involves a specific order of substrate binding for catalysis to occur. nih.govsemanticscholar.org Kinetic analyses suggest that the reaction follows an ordered binding mechanism where the pterin cofactor must bind to the enzyme before the amino acid substrate, L-tryptophan. nih.govsemanticscholar.org This is similar to the kinetic mechanisms observed for phenylalanine hydroxylase and tyrosine hydroxylase. nih.govsemanticscholar.org A productive complex is formed only when tryptophan binds after the pterin cofactor. nih.govsemanticscholar.org This ordered binding is supported by the observation that inhibitors competitive with tryptophan are uncompetitive with respect to this compound (6-MTP). nih.govsemanticscholar.orgrcsb.org

Steady-state kinetic parameters have been determined for a truncated, monomeric form of rabbit TrpH (TRH102-416) using both tetrahydrobiopterin and 6-MTP as cofactors with either L-tryptophan or phenylalanine as the amino acid substrate. nih.gov

Table 2: Steady-State Kinetic Parameters for Truncated Rabbit Tryptophan Hydroxylase (TRH102-416)

| Amino Acid Substrate | Pterin Cofactor |

| Tetrahydrobiopterin | |

| L-Tryptophan | Data not specified in search results |

| Phenylalanine | Data not specified in search results |

| This compound | |

| L-Tryptophan | Data not specified in search results |

| Phenylalanine | Data not specified in search results |

Specific kinetic values (Km, Vmax) were not available in the provided search results.

Nitric Oxide Synthases (NOS)

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes. ahajournals.orgmdpi.com The catalytic activity of NOS is dependent on several cofactors, including (6R)-5,6,7,8-tetrahydrobiopterin (BH4). mdpi.comacs.org this compound (6-MTP), a synthetic analogue of BH4, can also function as a cofactor for NOS. ahajournals.org

The binding of BH4 to the heme active site at the dimer interface of NOS facilitates the interaction with the substrate L-arginine and stabilizes the dimeric structure, leading to the production of NO and L-citrulline. mdpi.com In situations where BH4 concentrations are suboptimal, the electron transfer from the reductase domain to the oxygenase domain becomes "uncoupled" from the oxidation of L-arginine. mdpi.com This uncoupling results in the production of superoxide (B77818) anions instead of NO. mdpi.com

Studies have shown that in coronary arteries where BH4 synthesis is inhibited, the function of endothelial NOS (eNOS) is impaired. ahajournals.orgnih.gov The administration of 6-MTP can substitute for the depleted BH4 and restore endothelium-dependent relaxations, indicating its ability to act as a cofactor for eNOS and promote NO production. ahajournals.orgnih.gov Similarly, in cases of reperfusion injury where endothelial NO production is reduced, exogenous 6-MTP has been shown to restore the response to endothelium-dependent vasodilators. ahajournals.org This suggests that a deficiency in BH4 contributes to the endothelial dysfunction in these conditions and that 6-MTP can effectively rescue this deficit. ahajournals.org

Furthermore, electron paramagnetic resonance spectroscopy studies have provided evidence for the formation of a protonated trihydropterin radical cation during the first reaction cycle of neuronal and endothelial NOS when using 6-MTP as the cofactor. acs.orgacs.org This supports the role of the pterin cofactor in redox cycling during NOS catalysis. acs.org

Enzyme-Bound Pterin Stoichiometry and Activity

The stoichiometry of pterin binding to its associated enzyme is a critical determinant of catalytic activity. Studies have demonstrated that a 1:1 molar ratio of pterin to the enzyme subunit often corresponds to maximal enzymatic function.

In studies of murine macrophage nitric oxide synthase (NOS), it was found that enzyme purified in the absence of added tetrahydrobiopterin (BH4) contained substoichiometric amounts of the pterin. nih.gov The activity of this enzyme preparation was significantly enhanced by the addition of exogenous BH4 in a concentration-dependent manner, with increased concentrations of bound pterin correlating to higher activity. nih.gov When NOS was purified in the presence of BH4, it exhibited a stoichiometry of one mole of pterin per mole of the 130-kDa NOS subunit, and its activity was largely independent of external BH4. nih.gov This suggests that a 1:1 stoichiometry is optimal for NOS activity. nih.gov this compound was also shown to increase the activity of NOS that was purified without BH4. nih.gov

Similarly, research on unactivated phenylalanine hydroxylase (PAH) revealed that this compound binds with a stoichiometry of one molecule per enzyme subunit. nih.gov This binding occurs with hyperbolic kinetics, and this compound competes with BH4, 7,8-dihydrobiopterin (BH2), and 5-deaza-6-methyltetrahydropterin for the same binding site. nih.gov This site is in proximity to, but not directly at, the enzyme's non-heme iron. nih.gov Upon activation of PAH by its substrate, phenylalanine, the pterin binding site is modified, resulting in a significantly lower affinity for BH4 and BH2. nih.gov

For tyrosine hydroxylase (TyrH), another aromatic amino acid hydroxylase, this compound has been shown to be an effective reductant of the ferric enzyme. researchgate.net The reduction of the active site iron is a prerequisite for catalytic activity. researchgate.net

Table 1: Pterin Stoichiometry and Enzyme Activity

| Enzyme | Pterin | Stoichiometry (Pterin:Enzyme Subunit) | Effect on Activity |

| Murine Macrophage Nitric Oxide Synthase (NOS) | Tetrahydrobiopterin (BH4) | 1:1 | Maximal activity. nih.gov |

| Murine Macrophage Nitric Oxide Synthase (NOS) | This compound | Not explicitly stated, but increases activity of pterin-deficient enzyme. nih.gov | Increases activity. nih.gov |

| Phenylalanine Hydroxylase (unactivated) | This compound | 1:1 | Binds to a regulatory site. nih.govdeepdyve.com |

| Phenylalanine Hydroxylase (unactivated) | Tetrahydrobiopterin (BH4) | 1:1 | Binds to a regulatory site. nih.gov |

| Phenylalanine Hydroxylase (unactivated) | 7,8-dihydrobiopterin (BH2) | 1:1 | Binds to a regulatory site. nih.gov |

| Phenylalanine Hydroxylase (unactivated) | 5-deaza-6-methyltetrahydropterin | 1:1 | Binds to a regulatory site. nih.gov |

Redox Role and Analog Studies in NOS

The redox activity of the pterin cofactor is fundamental to the catalytic mechanism of nitric oxide synthase (NOS). Analog studies, particularly with this compound and its derivatives, have been instrumental in probing this redox role.

Experiments have shown that this compound can support the activity of NOS, indicating its capacity to participate in the enzyme's redox chemistry. nih.gov In contrast, the deaza analog, 6(R,S)-methyl-5-deazatetrahydropterin, is unable to support enzymatic turnover and acts as an inhibitor of citrulline formation. nih.gov This highlights the importance of the pterin ring nitrogens in the redox function. These findings support a role for the pterin cofactor that involves not only enzyme stabilization but also direct participation in redox chemistry. nih.gov

Further evidence for the redox cycling of the pterin cofactor comes from electron paramagnetic resonance (EPR) spectroscopy studies. nih.gov In the presence of the substrate L-arginine, a trihydrobiopterin radical cation has been detected with both neuronal and endothelial NOS isoforms. nih.govacs.org The formation of this radical provides strong support for the pterin acting as a one-electron donor in the first reaction cycle of NOS catalysis. nih.gov When this compound was used in place of BH4, a radical with a slightly different spectrum was observed, further confirming the involvement of the pterin in this redox process. nih.gov

In studies of coronary arteries where tetrahydrobiopterin synthesis was impaired, leading to endothelial dysfunction, the addition of this compound, a liposoluble analog of BH4, was able to restore normal function. ahajournals.org This suggests that this compound can effectively substitute for BH4 in maintaining the proper redox state and function of endothelial NOS. ahajournals.org

Table 2: Kinetic and Redox Properties of Pterins in Enzymatic Reactions

| Enzyme | Pterin/Analog | Observation | Implication |

| Nitric Oxide Synthase (NOS) | This compound | Increases activity of pterin-deficient enzyme. nih.gov | Participates in redox chemistry. nih.gov |

| Nitric Oxide Synthase (NOS) | 6(R,S)-methyl-5-deazatetrahydropterin | Inhibits citrulline formation. nih.gov | Pterin ring nitrogens are crucial for redox function. nih.gov |

| Neuronal/Endothelial NOS | This compound | Forms a radical species during catalysis. nih.gov | Supports the role of pterin as a one-electron donor. nih.gov |

| Tyrosine Hydroxylase (TyrH) | This compound | Reduces the ferric enzyme with a second-order rate constant of 6.1 +/- 0.1 mM⁻¹ s⁻¹. researchgate.net | Acts as an effective reductant for the active site iron. researchgate.net |

| Tyrosine Hydroxylase (TyrH) | Tetrahydrobiopterin (BH4) | Reduces the ferric enzyme with a second-order rate constant of 2.8 +/- 0.1 mM⁻¹ s⁻¹. researchgate.net | Physiological reductant for the enzyme. researchgate.net |

Biochemical Regulation and Bioavailability in Model Systems

Interaction with Regulatory Domains of Hydroxylases

Unlike the natural cofactor BH4, which is both an essential cosubstrate and a negative regulator of phenylalanine hydroxylase (PAH), 6-MePH4 is effective in catalysis but does not appear to regulate the enzyme in the same manner. researchgate.net Aromatic amino acid hydroxylases, such as PAH, possess N-terminal regulatory domains that control substrate access to the catalytic site. nih.gov The natural cofactor, BH4, can bind tightly to the inactive state of PAH, preventing its activation by the substrate phenylalanine. nih.gov

In contrast, 6-MePH4 binds only very loosely to the inactive enzyme form. nih.gov This weak interaction means that 6-MePH4 does not induce the inhibitory regulatory effect observed with BH4. researchgate.net The structural differences, specifically the dihydroxypropyl side chain in BH4 which is absent in 6-MePH4, are critical for the inhibitory regulatory function. researchgate.net Consequently, the interaction of 6-MePH4 with the hydroxylase regulatory domains is primarily that of a catalytic cofactor, bypassing the complex allosteric regulation mediated by BH4.

Influence on Enzyme Activation and Inhibition Profiles

The influence of 6-MePH4 on enzyme kinetics is markedly different from that of BH4, particularly concerning enzyme activation. Phenylalanine hydroxylase requires pre-incubation with its substrate, L-phenylalanine, to become fully active when using BH4, a process that can increase activity by 10- to 30-fold in the rat enzyme. nih.gov However, when a nonphysiological pterin (B48896) like 6-MePH4 is used as the cofactor, the enzyme is reported to be essentially fully active without prior substrate activation. nih.gov

This suggests that 6-MePH4 promotes a catalytically competent conformation of the enzyme upon binding, circumventing the need for substrate-induced activation. In terms of inhibition, BH4 can inhibit the activation of PAH. nih.gov No significant inhibition is detected with 6-MePH4 unless the substrate, phenylalanine, is also present to trap the enzyme/cofactor complex. nih.gov This complex can then slowly convert to the active form. nih.gov

The kinetic parameters for hydroxylases also differ. For instance, the Michaelis constant (Km) of phenylalanine hydroxylase for 6(S)-methyl-tetrahydropterin is 57 µM, and for phosphorylated tyrosine hydroxylase, it is 40 µM. researchgate.net

| Cofactor | Enzyme | Km Value (µM) | Reference |

|---|---|---|---|

| 6(S)-Methyltetrahydropterin | Phenylalanine Hydroxylase | 57 | researchgate.net |

| 6(S)-Methyltetrahydropterin | Phosphorylated Tyrosine Hydroxylase | 40 | researchgate.net |

| 6(S)-Propyl-tetrahydropterin | Phenylalanine Hydroxylase | 2 | researchgate.net |

| 6(S)-Propyl-tetrahydropterin | Phosphorylated Tyrosine Hydroxylase | 0.3 | researchgate.net |

Metabolic Interplay within Pterin Pathways

While 6-MePH4 is a valuable experimental cofactor, it is not a natural intermediate in the established metabolic pathways for BH4. Its interaction with these pathways is therefore examined from a biochemical and mechanistic perspective rather than a physiological one.

The biosynthesis of the natural cofactor BH4 occurs through two primary routes: the de novo pathway and the salvage pathway. mdpi.comnih.govresearchgate.net The de novo pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP) via the sequential action of GTP cyclohydrolase I, 6-pyruvoyl-tetrahydropterin synthase, and sepiapterin (B94604) reductase. mdpi.comresearchgate.net The salvage pathway regenerates BH4 from sepiapterin or 7,8-dihydrobiopterin (BH2), utilizing enzymes like sepiapterin reductase and dihydrofolate reductase. mdpi.comnih.govox.ac.uk

Current research does not indicate that 6-Methyltetrahydropterin is a substrate, product, or regulator of the enzymes involved in either the de novo or salvage pathways. These pathways are highly specific for the synthesis and recycling of biopterin-containing molecules. 6-MePH4 is a synthetic analogue and is not produced endogenously through these routes.

During the hydroxylation reaction catalyzed by aromatic amino acid hydroxylases, the tetrahydropterin (B86495) cofactor is oxidized to an unstable intermediate, pterin-4a-carbinolamine. nih.govresearchgate.net This intermediate must be recycled back to its active tetrahydro form to participate in subsequent catalytic cycles. The recycling process involves two key enzymes: Pterin-4a-Carbinolamine Dehydratase (PCD) and dihydropteridine reductase (DHPR). nih.gov

PCD catalyzes the dehydration of the 4a-carbinolamine intermediate to form quinonoid-dihydrobiopterin. researchgate.netnih.gov This is followed by the reduction of the quinonoid form back to the tetrahydro level by the NADH-dependent enzyme, DHPR. This recycling is essential for maintaining the pool of active cofactor. researchgate.net It is understood that 6-substituted tetrahydropterins, including 6-MePH4, also form a corresponding 4a-hydroxytetrahydropterin intermediate during the enzymatic reaction. nih.govnih.gov The efficient recycling of this intermediate is likewise dependent on the action of PCD.

The 4a-hydroxytetrahydropterin intermediate generated during the hydroxylase reaction is unstable. nih.gov In the presence of sufficient PCD activity, it is efficiently converted to the quinonoid dihydropterin. nih.govnih.gov However, in situations where PCD activity is deficient or absent, this intermediate can undergo a non-enzymatic rearrangement. nih.govnih.gov

Synthetic Methodologies for 6 Methyltetrahydropterin

Chiral Synthesis Approaches

The biological activity of 6-methyltetrahydropterin is highly dependent on the stereochemistry at the C6 position. Consequently, developing synthetic routes that provide access to specific stereoisomers is of significant importance. Chiral synthesis approaches for this compound primarily focus on controlling the stereochemistry during the reduction of a prochiral precursor, such as 6-methyl-7,8-dihydropterin (B91866) or 6-methylpterin.

One of the key challenges in the synthesis of chiral this compound lies in the diastereoselectivity of the hydrogenation of the pyrazine (B50134) ring. The catalytic hydrogenation of 6,7-disubstituted pterins has been shown to be stereospecific, yielding cis-5,6,7,8-tetrahydro derivatives. However, the reduction of monosubstituted pterins, such as 6-methylpterin, can lead to a mixture of diastereomers if a second chiral center is introduced, for instance, through isotopic labeling at the C7 position. For example, the catalytic addition of hydrogen to 7-deuterio-6-trideuteriomethylpterin results in a nearly equimolar mixture of cis- and trans-7-deuterio-6-trideuteriomethyl-5,6,7,8-tetrahydropterin researchgate.net. This highlights the need for stereocontrolled reduction methods.

Asymmetric hydrogenation using chiral catalysts is a powerful strategy for the synthesis of enantiomerically enriched compounds. While specific examples for the asymmetric hydrogenation of 6-methyl-7,8-dihydropterin are not extensively detailed in readily available literature, the principle has been successfully applied to other N-heterocyclic compounds. These reactions typically employ transition metal complexes with chiral ligands (e.g., rhodium or iridium complexes) to direct the addition of hydrogen across the double bond from a specific face, thereby creating the desired stereocenter.

Another approach to obtaining chirally pure this compound involves the enzymatic reduction of a suitable precursor. Enzymes, such as dihydrofolate reductase, are known to catalyze the stereospecific reduction of dihydropterins to their tetrahydro forms. By utilizing an appropriate enzyme, it is possible to achieve high enantiomeric excess of the desired (6R)- or (6S)-isomer.

The following table summarizes the outcomes of different chiral synthesis strategies for pterin (B48896) derivatives.

| Precursor | Reduction Method | Product(s) | Stereochemical Outcome |

| 7-deuterio-6-trideuteriomethylpterin | Catalytic Hydrogenation | cis- and trans-7-deuterio-6-trideuteriomethyl-5,6,7,8-tetrahydropterin | Mixture of diastereomers (approx. 1:1) researchgate.net |

| 6,7-dimethylpterin | Catalytic Hydrogenation | cis-5,6,7,8-tetrahydro-6,7-dimethylpterin | Stereospecific (cis) researchgate.net |

| Prochiral 6-methyl-7,8-dihydropterin | Asymmetric Hydrogenation (with chiral catalyst) | (6R)- or (6S)-6-methyltetrahydropterin | Potentially high enantiomeric excess |

| 6-methyl-7,8-dihydropterin | Enzymatic Reduction | (6R)- or (6S)-6-methyltetrahydropterin | High enantiomeric excess (enzyme-dependent) |

Condensation Reactions for Pteridine (B1203161) Ring Formation (e.g., Gabriel-Isay Condensation)

The formation of the bicyclic pteridine core is a fundamental step in the synthesis of this compound. The Gabriel-Isay condensation is a classical and widely used method for this purpose. This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound to form the pyrazine ring fused to the pyrimidine (B1678525) ring.

In the synthesis of 6-methylpterin, the precursor to this compound, a common starting material is 2,5,6-triaminopyrimidin-4(3H)-one. This is condensed with methylglyoxal (B44143), which serves as the 1,2-dicarbonyl component. A significant challenge in this reaction is the regioselectivity. Since methylglyoxal is an unsymmetrical dicarbonyl compound, the condensation can lead to the formation of two regioisomers: the desired 6-methylpterin and the undesired 7-methylpterin.

Several strategies have been developed to control the regioselectivity of the Gabriel-Isay condensation to favor the formation of the 6-substituted isomer. One effective method involves the pretreatment of methylglyoxal with sodium bisulfite (NaHSO3). The resulting bisulfite adducts of the 6- and 7-isomers exhibit different solubilities, allowing for the selective precipitation of the 6-methylpterin adduct. This approach has been shown to yield the 6-substituted isomer in a higher ratio. Another strategy to enhance the yield of 6-methylpterin involves carrying out the condensation at low temperatures (0–5 °C) after pretreating methylglyoxal with NaHSO3 google.com. The use of hydrazine (B178648) in the reaction mixture has also been reported to influence the regioselectivity of the condensation rsc.org.

The following table outlines the key components and outcomes of the Gabriel-Isay condensation for 6-methylpterin synthesis.

| Pyrimidine Precursor | Dicarbonyl Compound | Key Reagents/Conditions | Major Product | Minor Product |

| 2,5,6-Triaminopyrimidin-4(3H)-one | Methylglyoxal | Standard conditions | Mixture of 6-methylpterin and 7-methylpterin | |

| 2,5,6-Triaminopyrimidin-4(3H)-one | Methylglyoxal | Pretreatment with NaHSO3 | 6-Methylpterin google.com | 7-Methylpterin |

| 2,5,6-Triaminopyrimidin-4(3H)-one | Methylglyoxal | Hydrazine | 6-Methylpterin rsc.org | 7-Methylpterin |

Reductive Methylation Strategies

The term "reductive methylation" in the context of this compound synthesis can be interpreted in a few ways. While it can refer to the methylation of the pterin ring via a reductive process, a more common and critical step is the reduction of the pteridine ring system of a 6-methylpterin precursor to its fully reduced, tetrahydro state. This reduction is a crucial step to achieve the biologically active form of the cofactor.

The reduction of the oxidized 6-methylpterin, typically obtained from the Gabriel-Isay condensation, proceeds in two stages: first to 7,8-dihydropterin (B103510) and then to 5,6,7,8-tetrahydropterin. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: This is a widely used method for the reduction of the pterin ring. The reaction is typically carried out using a heterogeneous catalyst, such as platinum oxide (PtO2, Adams' catalyst) or palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, as discussed in the chiral synthesis section. Catalytic hydrogenation is generally an efficient method for obtaining the tetrahydropterin (B86495) ring system.

Chemical Reduction: Chemical reducing agents, such as sodium borohydride (B1222165) (NaBH4), can also be employed to reduce the pterin ring. The reactivity of NaBH4 allows for the reduction of the imine-like double bonds in the pyrazine ring of the pterin. The reduction is typically performed in an aqueous or alcoholic solvent. The efficiency of the reduction can be influenced by factors such as pH and the presence of metal catalysts. For instance, the reduction of pterins with alkali metal boron hydrides can be catalyzed by the presence of a water-soluble Pb(II)-salt google.com.

It is important to note that "reductive methylation" can also refer to the introduction of a methyl group onto a nitrogen atom of the tetrahydropterin ring. For example, the N(5) position of tetrahydropterins can be selectively methylated using formaldehyde (B43269) in the presence of a reducing agent, a process known as catalytic reductive methylation documentsdelivered.comscispace.com. However, the synthesis of this compound focuses on the methyl group at the C6 position, which is typically introduced during the construction of the pteridine ring.

The table below summarizes common reduction methods for preparing this compound from its oxidized precursor.

| Starting Material | Reducing Agent/Catalyst | Product |

| 6-Methylpterin | H2 / Platinum Oxide (PtO2) | 6-Methyl-5,6,7,8-tetrahydropterin |

| 6-Methylpterin | H2 / Palladium on Carbon (Pd/C) | 6-Methyl-5,6,7,8-tetrahydropterin |

| 6-Methylpterin | Sodium Borohydride (NaBH4) | 6-Methyl-5,6,7,8-tetrahydropterin |

| 6-Methylpterin | NaBH4 / Pb(II)-salt (catalytic) | 6-Methyl-5,6,7,8-tetrahydropterin google.com |

Isotopic Labeling for Mechanistic Investigations

Isotopic labeling is an invaluable tool for elucidating the mechanisms of enzymatic reactions and for tracking the metabolic fate of molecules. In the study of this compound-dependent enzymes, isotopically labeled versions of the cofactor are essential. Labeling can be achieved by introducing stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H or T).

The synthesis of isotopically labeled this compound involves the use of labeled starting materials in one of the synthetic steps. For example, to introduce deuterium into the methyl group and the C7 position, a labeled precursor can be synthesized and then reduced. A specific example is the synthesis of 7-deuterio-6-trideuteriomethylpterin, which upon catalytic hydrogenation, yields a mixture of cis- and trans-7-deuterio-6-trideuteriomethyl-5,6,7,8-tetrahydropterin researchgate.net. This allows for the study of the stereochemistry of the reduction and the role of the C6 and C7 protons in enzymatic reactions.

Deuterium and Tritium Labeling: These isotopes are commonly used to probe kinetic isotope effects, which can provide insights into the rate-determining steps of a reaction. Tritium, being radioactive, allows for highly sensitive detection. Labeling with deuterium or tritium can be achieved through the reduction of a pterin precursor with a deuterated or tritiated reducing agent, such as sodium borodeuteride (NaBD4) or sodium borotritide (NaBT4). Alternatively, catalytic hydrogenation can be performed using deuterium (D2) or tritium (T2) gas. Metal-catalyzed hydrogen isotope exchange is another method for introducing deuterium or tritium into the molecule nih.gov.

Carbon-13 Labeling: ¹³C labeling is particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies to probe the structure and dynamics of the cofactor and its interaction with enzymes. ¹³C can be incorporated by starting with a ¹³C-labeled precursor in the Gabriel-Isay condensation. For example, using ¹³C-labeled methylglyoxal would result in a ¹³C label at the C6-methyl group or the C6 position of the pterin ring, depending on the labeling pattern of the precursor.

The following table provides examples of isotopic labeling strategies for this compound and related compounds.

| Isotope | Labeling Position | Synthetic Strategy | Application |

| Deuterium (²H) | C6-methyl, C7 | Synthesis of 7-deuterio-6-trideuteriomethylpterin followed by catalytic hydrogenation researchgate.net. | Mechanistic studies, stereochemical analysis. |

| Tritium (³H) | Various | Reduction of a double bond with T2 gas or a tritiated hydride reagent nih.gov. | Radiotracer studies, binding assays. |

| Carbon-13 (¹³C) | C6, C6-methyl | Use of ¹³C-labeled methylglyoxal in the Gabriel-Isay condensation. | NMR studies, structural analysis. |

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Quantification and Separation

Chromatographic methods are fundamental to the analysis of 6-Methyltetrahydropterin, enabling its separation from a mixture of structurally similar compounds and its precise quantification in biological samples.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and other pteridines. Due to the inherent fluorescence of pterin (B48896) compounds, HPLC systems are frequently paired with fluorescence detectors, which provide excellent sensitivity and selectivity. The oxidized forms of pterins are naturally fluorescent, and reduced forms like 6-MPH4 can be oxidized either pre- or post-column to enable their detection.

Research studies often employ reverse-phase HPLC columns, such as C18, to separate pteridines based on their polarity. The mobile phase composition is critical for achieving good resolution. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) at a controlled pH, often with organic modifiers like acetonitrile (B52724) or methanol. Ion-pairing reagents can also be added to the mobile phase to improve the retention and separation of charged analytes. The fluorescence detector is typically set to an excitation wavelength around 350 nm and an emission wavelength around 450 nm to maximize the signal for pterin derivatives. This method allows for the detection of 6-MPH4 and its metabolites at very low concentrations, often in the femtomole range.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 | General Knowledge |

| Mobile Phase | Aqueous buffer (e.g., phosphate, citrate) with organic modifier (e.g., acetonitrile) | General Knowledge |

| Detection | Fluorescence | General Knowledge |

| Excitation Wavelength | ~350 nm | General Knowledge |

| Emission Wavelength | ~450 nm | General Knowledge |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler, yet effective, chromatographic technique used primarily for the qualitative analysis and purity assessment of this compound. In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, is coated onto a flat carrier like a glass plate. A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

For 6-MPH4, TLC can be used to quickly check for the presence of impurities or degradation products. After the separation, the spots can be visualized under UV light, as pteridines often fluoresce. Chemical staining reagents can also be used to make the spots visible. While not as quantitative as HPLC, TLC is a valuable tool for monitoring the progress of chemical syntheses or for rapid purity checks of this compound samples. For instance, commercial suppliers often use TLC to specify the purity of the compound, with purities of approximately 95% being reported.

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are indispensable for probing the role of this compound in enzymatic reactions. These methods provide detailed information about the electronic structure of the enzyme's active site, the oxidation state of metal cofactors, and the presence of transient reaction intermediates.

Ultraviolet (UV) Spectroscopy for Intermediate Detection

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for studying the kinetics of enzymatic reactions involving this compound. The pterin ring system has characteristic absorbance properties in the UV range that change depending on its oxidation state and chemical environment. These spectral changes can be monitored over time to detect the formation and decay of reaction intermediates.

In the context of pterin-dependent enzymes like phenylalanine hydroxylase, stopped-flow UV-Vis spectroscopy is often used. This technique allows for the rapid mixing of reactants (e.g., the enzyme, 6-MPH4, substrate, and oxygen) and the immediate monitoring of absorbance changes. For example, the binding of 6-MPH4 and the amino acid substrate to the enzyme can lead to shifts in the absorbance spectrum, indicating the formation of the productive ternary complex. nih.gov Furthermore, the formation of specific intermediates, such as the 4a-hydroxytetrahydropterin species, can be detected by characteristic absorbance increases at certain wavelengths (e.g., 248 nm) and decreases at others. nih.gov This provides crucial kinetic data for mapping the reaction pathway. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Active Site Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a magnetic resonance technique that is highly specific for species with unpaired electrons, such as radicals and many transition metal ions. It is particularly valuable for studying the non-heme iron center in enzymes like phenylalanine hydroxylase and tyrosine hydroxylase, for which this compound is a cofactor.

In these enzymes, the iron is typically in the high-spin ferrous (Fe²⁺) state in the active enzyme, which is EPR-silent. However, the resting enzyme often contains ferric (Fe³⁺) iron, which is EPR-active. EPR can be used to monitor the reduction of the Fe³⁺ to the active Fe²⁺ state by this compound. semanticscholar.org Furthermore, by using nitric oxide (NO) as a surrogate for molecular oxygen, a paramagnetic {FeNO}⁷ complex can be formed at the active site, which serves as a sensitive EPR probe. nih.govacs.org Advanced pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM), have been used with isotopically labeled this compound to measure precise distances between the pterin cofactor and the iron center. nih.govacs.org These studies have revealed that the binding of both the amino acid substrate and 6-MPH4 induces conformational changes that correctly position the cofactor for catalysis. nih.govacs.org For example, in tyrosine hydroxylase, the binding of tyrosine triggers a change that reduces the distance from the iron center to the closest deuteron (B1233211) on a deuterated this compound from over 5.9 Å to approximately 4.4 Å. nih.govacs.orgnih.gov

| Observation | Technique | Significance | Reference |

|---|---|---|---|

| Reduction of Fe³⁺ to Fe²⁺ | cw-EPR | Demonstrates the role of 6-MPH4 in activating the enzyme. | semanticscholar.org |

| Distance change from >5.9 Å to 4.4 Å between Fe-center and 6-MPH4 | Pulsed EPR (ESEEM) | Shows substrate-induced conformational change, positioning the cofactor. | nih.govacs.orgnih.gov |

| Reorientation of {FeNO}⁷ magnetic axes upon 6-MPH4 binding | Pulsed EPR (ESEEM) | Indicates cofactor binding influences the electronic structure of the active site. | nih.govacs.orgnih.gov |

Mössbauer Spectroscopy for Iron Oxidation State Analysis

Mössbauer spectroscopy is a nuclear technique that is exceptionally sensitive to the local chemical environment of specific isotopes, most notably ⁵⁷Fe. It is an ideal method for determining the oxidation state, spin state, and coordination geometry of the iron atom in enzymes like phenylalanine hydroxylase. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ), which are highly characteristic of the iron's electronic configuration.

By using rapid freeze-quench techniques, researchers can trap enzymatic reactions at very short timescales and analyze the state of the iron at different points in the catalytic cycle. In a landmark study of a bacterial phenylalanine hydroxylase, rapid-quench Mössbauer spectroscopy was used on samples reacted with ⁵⁷Fe, phenylalanine, this compound, and O₂. nih.gov These experiments successfully trapped and identified a key reaction intermediate. The Mössbauer parameters of this intermediate (δ ≈ 0.28 mm/s and |ΔEQ| ≈ 1.26 mm/s) were consistent with a high-spin ferryl (Fe⁴⁺=O) species. nih.gov This provided direct evidence for the formation of this powerful oxidizing intermediate, which is responsible for hydroxylating the phenylalanine substrate, and confirmed its kinetic competence in the reaction mechanism. nih.gov

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Isomer Shift (δ) | 0.28 mm/s | Characteristic of a high-spin Fe(IV) oxidation state. | nih.gov |

| Quadrupole Splitting (|ΔEQ|) | 1.26 mm/s | Reflects the asymmetric electronic environment of the Fe(IV) center. | nih.gov |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H-NMR spectroscopy is instrumental in identifying the key protons within the molecule. The spectrum would confirm the presence of the tetrahydropterin (B86495) system and the specific orientation of substituents. nih.gov For this compound, the key signals would include those corresponding to the methyl group at the C6 position, the diastereotopic protons at the C7 position, and the proton at the asymmetric C6 atom. scispace.comnih.gov Double resonance experiments can be employed to assign the specific peaks to their corresponding protons within the structure. scispace.com

Table 1: Expected NMR Signals for this compound

| Nucleus | Expected Chemical Shift (ppm) Range | Key Structural Information |

|---|---|---|

| ¹H | 1.0 - 1.5 | Protons of the C6-methyl group |

| ¹H | 3.0 - 4.0 | Protons at C6 and C7 positions on the pterin ring |

| ¹³C | 15 - 25 | Carbon of the C6-methyl group |

| ¹³C | 45 - 60 | C6 and C7 carbons of the tetrahydropterin ring |

Note: The expected chemical shift values are estimates based on structurally similar compounds and general NMR principles.

Mass Spectrometry for Identification and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive technique crucial for both the identification and quantification of this compound. nih.gov For identification, high-resolution mass spectrometry provides a precise measurement of the molecule's mass, which can be compared to the theoretical exact mass calculated from its chemical formula, C₇H₁₁N₅O. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for the quantitative analysis of this compound and other pterins in complex biological matrices like cerebrospinal fluid or urine. nih.govresearchgate.net This technique offers excellent sensitivity and specificity. In a typical LC-MS/MS workflow, the compound is first separated from other matrix components via liquid chromatography. It is then ionized, and the mass spectrometer selects the specific precursor ion (the protonated molecule, [M+H]⁺) for fragmentation. The resulting product ions are unique to the molecule's structure and are used for definitive quantification. researchgate.net This method allows for the detection of pterins at very low concentrations, often in the nanomolar range. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₁N₅O | nih.gov |

| Monoisotopic Mass | 181.09636 Da | nih.gov |

| Common Adduct (Positive Ion Mode) | [M+H]⁺ | nih.gov |

Calorimetric Analysis of Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. osu.edufrontiersin.org This method provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Kₐ) or dissociation constant (Kₔ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). mdpi.com

The binding of this compound (referred to as 6M-PH4 in some studies) to enzymes like phenylalanine hydroxylase (PAH) has been characterized using ITC. nih.gov In these experiments, the protein is placed in the sample cell of the calorimeter, and the this compound solution is titrated into it. The heat released or absorbed upon binding is measured, allowing for the determination of the thermodynamic parameters. tudelft.nl

Research has shown that the binding of this compound to human PAH is both enthalpically and entropically driven. nih.gov At 25°C and neutral pH, it binds with a micromolar dissociation constant. The binding enthalpy (ΔH) is negative (exothermic), and the entropy term (-TΔS) is also favorable. nih.gov Furthermore, ITC studies conducted over a range of temperatures can reveal the heat capacity change (ΔCp) of binding, which provides insight into the structural and hydration changes that accompany the interaction. nih.gov For this compound binding to PAH, a negative heat capacity change has been observed. nih.gov

Table 3: Thermodynamic Parameters for this compound Binding to Phenylalanine Hydroxylase at 25°C

| Thermodynamic Parameter | Value |

|---|---|

| Dissociation Constant (Kₔ) | 16.5 ± 2.7 µM |

| Enthalpy Change (ΔH) | -3.3 ± 0.3 kcal/mol |

| Entropic Contribution (-TΔS) | -3.2 kcal/mol |

| Heat Capacity Change (ΔCp) | -63 ± 12 cal/mol/K |

Data sourced from a study on human phenylalanine hydroxylase. nih.gov

Structural Biology and Molecular Interactions

Protein-Cofactor Binding Sites and Orientations

The binding of 6-methyltetrahydropterin (6M-PH4), a synthetic analog of the natural cofactor tetrahydrobiopterin (B1682763) (BH4), to aromatic amino acid hydroxylases is characterized by specific interactions within the active site. The pterin (B48896) ring of 6M-PH4 is a key determinant for binding, with most interactions involving the pyrimidine (B1678525) portion of the ring. nih.gov A crucial interaction for pterin-based cofactors is π-stacking with an invariant phenylalanine residue, which in human phenylalanine hydroxylase (PAH) is Phe254. tandfonline.com Additionally, a network of hydrogen bonds is established between the pterin ring and the enzyme. tandfonline.com

While sharing these general binding features, the orientation and interactions of 6M-PH4 differ from the natural cofactor, 6R-BH4, particularly in the region of the C6 substituent. In PAH, the dihydroxypropyl side chain of 6R-BH4 forms hydrogen bonds with Ser23 and Ser251. tandfonline.comnih.gov In contrast, the methyl group of 6M-PH4 is unable to form these favorable interactions with Ser23. tandfonline.comnih.gov This difference in interaction at the C6 position is a key factor in the distinct biochemical effects observed between 6M-PH4 and 6R-BH4. tandfonline.comnih.gov The binding affinity of 6M-PH4 to human PAH has been shown to be lower than that of 6R-BH4, with a dissociation constant (Kd) of 16.5 ± 2.7 µM for 6M-PH4 compared to 0.75 ± 0.18 µM for 6R-BH4 at neutral pH and 25°C. nactem.ac.uk

The table below summarizes the key interacting residues and types of interactions for pterin cofactors in aromatic amino acid hydroxylases.

| Interacting Component | Type of Interaction | Key Residues (in human PAH) | Reference |

| Pterin Ring | π-stacking | Phe254 | tandfonline.com |

| Pterin Ring | Hydrogen Bonding Network | Various | tandfonline.com |

| C6 Substituent (Methyl group in 6M-PH4) | Lack of favorable interaction | Ser23 | tandfonline.comnih.gov |

| C6 Substituent (Dihydroxypropyl group in 6R-BH4) | Hydrogen Bonding | Ser23, Ser251 | tandfonline.comnih.gov |

Conformational Changes Induced by Cofactor Binding in Hydroxylases

The binding of cofactors to aromatic amino acid hydroxylases can induce significant conformational changes that are critical for enzyme regulation and catalysis. In phenylalanine hydroxylase (PAH), the binding of the natural cofactor, 6R-BH4, triggers a regulatory conformational change. tandfonline.comnih.gov Specifically, the interaction of the 6R-BH4 side chain with Ser23 disrupts a hydrogen-bonding network involving Tyr377, Ser23, and Glu21 of the autoregulatory N-terminal sequence. tandfonline.comnih.gov This disruption facilitates an interaction between Glu21 and the active site iron, which in turn pulls the N-terminal region into the active site, effectively blocking the binding site for the substrate, L-phenylalanine. tandfonline.comnih.gov

In stark contrast, the binding of this compound (6M-PH4) does not induce this inhibitory conformational change in PAH. tandfonline.comnih.gov Because 6M-PH4 lacks the dihydroxypropyl side chain and cannot interact favorably with Ser23, it does not trigger the cascade of events that leads to the N-terminal blocking the active site. tandfonline.comnih.gov This molecular difference explains why 6M-PH4 acts as an effective cofactor in catalysis without exerting the negative regulatory effect seen with 6R-BH4. tandfonline.comnactem.ac.uk

In tyrosine hydroxylase (TyrH), cofactor binding also induces conformational rearrangements. Studies using nitric oxide as a surrogate for oxygen have shown that the addition of this compound to enzyme samples treated with deuterated tyrosine resulted in a reorientation of the magnetic axes of the S = 3/2, {FeNO}7 center with respect to the substrate. acs.org Furthermore, the addition of the substrate tyrosine to the enzyme-6M-PH4 complex triggers a conformational change that reduces the distance from the iron center to the cofactor. acs.org

The following table outlines the differential conformational effects of 6R-BH4 and 6M-PH4 binding on phenylalanine hydroxylase.

| Cofactor | Interaction with Ser23 | Disruption of Hydrogen Bonding Network (Tyr377-Ser23-Glu21) | N-Terminal Movement into Active Site | Regulatory Effect | Reference |

| 6R-BH4 | Yes | Yes | Yes | Inhibitory | tandfonline.comnih.gov |

| 6M-PH4 | No | No | No | Non-inhibitory | tandfonline.comnih.gov |

Molecular Dynamics Simulations of Cofactor-Enzyme Complexes

Molecular dynamics (MD) simulations have provided valuable atomic-level insights into the dynamic interactions between this compound (6M-PH4) and hydroxylase enzymes, corroborating and explaining experimental observations. tandfonline.comnih.gov These computational studies allow for the tracking of conformational changes over time when the cofactor is bound to the enzyme. nih.gov

Simulations of phenylalanine hydroxylase (PAH) in its unbound state and complexed with 6R-BH4, 6S-BH4, and 6M-PH4 have been particularly revealing. tandfonline.comnih.gov These simulations demonstrated that in the unbound enzyme, Tyr377 in the catalytic domain forms a stable hydrogen bond with both Ser23 and Glu21 in the N-terminal autoregulatory sequence. tandfonline.comnih.gov The binding of the natural cofactor, 6R-BH4, was shown to disrupt this hydrogen bond network by interacting with Ser23, leading to the inhibitory conformational change where the N-terminus blocks the active site. tandfonline.comnih.gov

Crucially, the MD simulations confirmed that 6M-PH4, along with 6S-BH4, does not interact favorably with Ser23. tandfonline.comnih.gov As a result, the simulations showed that the binding of 6M-PH4 does not lead to the disruption of the crucial hydrogen bond network and, consequently, does not induce the inhibitory effect on PAH. tandfonline.comnih.gov These findings from MD simulations provide a structural and dynamic explanation for why the two hydroxyl groups in the side chain of the 6R epimer of BH4 are essential for the specific regulatory inhibition of PAH, a feature absent in the 6-methyl analog. tandfonline.comnih.gov

The results from these simulations are summarized in the table below, highlighting the key differences in the enzyme's dynamic behavior when complexed with 6R-BH4 versus 6M-PH4.

| Simulated State | Key Interaction | Hydrogen Bond Network (Tyr377-Ser23-Glu21) | Consequence | Reference |

| Unbound PAH | Tyr377-Ser23-Glu21 H-bonds | Intact | Resting state | tandfonline.comnih.gov |

| PAH-[6R-BH4] Complex | 6R-BH4 interacts with Ser23 | Disturbed | N-terminal blocks active site (Inhibition) | tandfonline.comnih.gov |

| PAH-[6M-PH4] Complex | 6M-PH4 does not interact favorably with Ser23 | Intact | No inhibitory conformational change | tandfonline.comnih.gov |

常见问题

Basic Research Questions

Q. What is the historical evidence for 6-Methyltetrahydropterin’s role as a hydroxylase cofactor?

- Methodological Answer : Early purification of tetrahydrofolate (THF) via column chromatography revealed contamination with a highly active unconjugated pterin, later identified as 6-MePH3. This discovery involved comparative activity assays using phenylalanine and tyrosine hydroxylases, where 6-MePH4 demonstrated superior cofactor activity over THF. Researchers should replicate these assays under anaerobic conditions to prevent oxidation, using protocols from Kaufman et al. (1971) .

Q. How is 6-MePH4 utilized in standard enzyme activity assays?

- Methodological Answer : 6-MePH4 is commonly used in hydroxylase assays (e.g., tyrosine hydroxylase, tryptophan hydroxylase) due to its stability and high activity. A typical assay includes 50–400 µM 6-MePH4, enzyme (e.g., 0.5–1.0 µM recombinant tyrosine hydroxylase), and substrates (e.g., L-tyrosine) in buffered solutions (pH 6.8–7.0). Activity is monitored via spectrophotometric detection of quinonoid dihydropterin products or HPLC analysis of hydroxylated substrates .

Q. What are the key challenges in handling 6-MePH4 in vitro?

- Methodological Answer : 6-MePH4 is oxygen-sensitive and prone to autoxidation. Stabilize stock solutions in 5 mM HCl and prepare fresh daily. Use anaerobic chambers or nitrogen-purged buffers during experiments. Reductive agents like dithiothreitol (1–10 mM) can prolong stability .

Advanced Research Questions

Q. How does 6-MePH4 interact with enzyme-bound iron in hydroxylases?

- Methodological Answer : In tyrosine hydroxylase, 6-MePH4 reduces ferric iron (Fe³⁺) to ferrous (Fe²⁺), enabling catalytic turnover. Study this via Mossbauer spectroscopy or stopped-flow kinetics under anaerobic conditions. Reductive stoichiometry (0.5 nmol Fe²⁺/nmol enzyme) confirms direct electron transfer from 6-MePH4 to Fe³⁺, producing quinonoid 6-methyldihydropterin .

Q. What experimental approaches resolve contradictory Km values for 6-MePH4 across enzyme systems?

- Methodological Answer : Discrepancies arise from enzyme isoforms (e.g., TPH1 vs. TPH2) or assay conditions. Standardize variables:

- Substrate inhibition : Use 6-MePH4 instead of BH4 to minimize substrate inhibition in tyrosine hydroxylase assays .

- Oxygen levels : Maintain 50–100 µM dissolved O₂ via controlled gas flow.

- Data fitting : Apply Michaelis-Menten models with KaleidaGraph or Prism, accounting for non-linear kinetics .

Q. How can researchers differentiate 6-MePH4’s cofactor activity from other tetrahydropterins?

- Methodological Answer : Perform head-to-head comparisons using:

- Activity assays : Measure Vmax/Km ratios for 6-MePH4 vs. 6,7-dimethyltetrahydropterin or tetrahydroneopterin.

- Structural analysis : Co-crystallize enzymes with 6-MePH4 (e.g., TPH1) to map binding pockets. Note that 6-MePH4 does not occupy the pterin-binding site in some inhibitors, suggesting allosteric effects .

Methodological Recommendations

- Handling instability : Use anaerobic protocols and rapid mixing techniques for kinetic studies .

- Contradiction resolution : Employ meta-analyses of kinetic data across studies to identify confounding variables (e.g., O₂ levels, enzyme purity) .

- Advanced techniques : Pair 6-MePH4 with deuterated substrates (e.g., D₂O-based assays) to probe proton transfer mechanisms in hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。